(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 958075-69-9
VCID: VC8355448
InChI: InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
SMILES: CN1C2=CC=CC=C2CCC(C1=O)N.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride

CAS No.: 958075-69-9

Cat. No.: VC8355448

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70

* For research use only. Not for human or veterinary use.

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride - 958075-69-9

Specification

CAS No. 958075-69-9
Molecular Formula C11H15ClN2O
Molecular Weight 226.70
IUPAC Name 3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Standard InChI Key BBODDTTVNJYOHR-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2CCC(C1=O)N.Cl
Canonical SMILES CN1C2=CC=CC=C2CCC(C1=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo-fused azepinone core with a methyl group at position 1 and an amino group at position 3 in the (S)-configuration. The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.958075-69-9
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.70 g/mol
SMILES NotationO=C1N(C)C2=CC=CC=C2CCC[C@H]1N.Cl
Topological Polar Surface Area (TPSA)46.33 Ų
LogP1.34

The stereochemistry at position 3 is critical for biological activity, as evidenced by differences between (S)- and (R)-enantiomers . The hydrochloride salt formation reduces volatility and improves crystallinity compared to the free base.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with benzazepine precursors. A common approach includes:

  • Cyclization: Formation of the azepinone ring via intramolecular lactamization.

  • Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationPCl₅, DCM, 0°C → RT65–70%
ResolutionChiral HPLC (Cellulose column)40–45%
Salt FormationHCl (g) in Et₂O>95%

Industrial-scale production requires optimization for enantiomeric excess (ee > 98%), often achieved through asymmetric catalysis.

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound exhibits affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with IC₅₀ values in the low micromolar range. Its ability to cross the blood-brain barrier suggests potential in treating neurological disorders such as anxiety and depression.

Enzyme Inhibition

Preliminary studies indicate inhibition of monoamine oxidase A (MAO-A) (Ki = 120 nM), positioning it as a candidate for neurodegenerative disease research. The stereospecific binding pocket interaction underscores the importance of the (S)-configuration .

Pharmacological Applications

Preclinical Studies

In rodent models, the compound demonstrated:

  • Anxiolytic Effects: 30% reduction in elevated plus-maze anxiety metrics at 10 mg/kg.

  • Neuroprotection: 50% reduction in glutamate-induced neuronal apoptosis in vitro.

Oncology Research

Emerging data suggest antiproliferative activity against glioblastoma cell lines (IC₅₀ = 8.2 μM), potentially via HDAC inhibition.

ParameterDetailSource
GHS ClassificationWarning (H302, H315, H319, H335)
Storage ConditionsSealed, dry, 2–8°C
Stability>24 months under recommended conditions

Handling requires PPE to avoid inhalation (P261) and skin contact (P280). Aqueous solutions (pH 4–6) are stable for 48 hours at room temperature .

Comparative Analysis with (R)-Enantiomer

The (R)-enantiomer (PubChem CID 10103689) shows markedly reduced receptor affinity (5-HT₃ IC₅₀ > 100 μM vs. 1.2 μM for (S)-form), highlighting the role of stereochemistry .

Future Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics.

  • Structural Optimization: Fluorination at position 5 to enhance bioavailability.

  • Target Identification: Proteomics studies to elucidate off-target effects.

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